molecular formula C14H24N4O3 B131974 N-Desacetyl 5-Azido Oseltamivir CAS No. 204255-04-9

N-Desacetyl 5-Azido Oseltamivir

Cat. No.: B131974
CAS No.: 204255-04-9
M. Wt: 296.37 g/mol
InChI Key: UXJWNTIKRKKBGZ-RWMBFGLXSA-N
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Description

N-Desacetyl 5-Azido Oseltamivir is a complex organic compound with potential applications in medicinal chemistry and organic synthesis. This compound features a cyclohexene ring substituted with amino, azido, and alkoxy groups, making it a versatile intermediate for various chemical reactions.

Scientific Research Applications

N-Desacetyl 5-Azido Oseltamivir has several applications in scientific research:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of antiviral, antibacterial, and anticancer agents.

    Organic Synthesis: The compound serves as a versatile building block for the synthesis of complex organic molecules.

    Biological Studies: It can be used in the study of enzyme mechanisms and protein-ligand interactions.

    Industrial Applications: The compound can be used in the development of new materials and chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-Desacetyl 5-Azido Oseltamivir typically involves multiple steps, starting from readily available precursors. One common method involves the following steps:

    Formation of the cyclohexene ring: This can be achieved through a Diels-Alder reaction between a diene and a dienophile.

    Introduction of the azido group: The azido group can be introduced via nucleophilic substitution using sodium azide.

    Amino group introduction: The amino group can be introduced through reductive amination or by using a suitable amine precursor.

    Alkoxy group addition: The alkoxy group can be introduced through etherification reactions using appropriate alkyl halides and alcohols.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and azido groups, leading to the formation of nitroso or nitro derivatives.

    Reduction: Reduction of the azido group can yield amines, which can further react to form various derivatives.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.

    Substitution: Reagents such as alkyl halides, alcohols, or thiols under basic or acidic conditions.

Major Products:

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various ether derivatives.

Comparison with Similar Compounds

  • Ethyl (3R,4R,5S)-4-[acetyl(tert-butyl)amino]-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate hydrochloride
  • Ethyl (1S,5R,6S)-5-(pentan-3-yl-oxy)-7-oxa-bicyclo[4.1.0]hept-3-ene-3-carboxylate
  • Ethyl (3R,4R,5S)-4-acetamido-5-azido-3-(1-ethylpropoxy)-1-cyclohexene-1-carboxylate

Uniqueness: N-Desacetyl 5-Azido Oseltamivir is unique due to its specific stereochemistry and the presence of both amino and azido functional groups

Properties

IUPAC Name

ethyl (3S,4R,5S)-4-amino-5-azido-3-pentan-3-yloxycyclohexene-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N4O3/c1-4-10(5-2)21-12-8-9(14(19)20-6-3)7-11(13(12)15)17-18-16/h8,10-13H,4-7,15H2,1-3H3/t11-,12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXJWNTIKRKKBGZ-RWMBFGLXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)OC1C=C(CC(C1N)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(CC)O[C@H]1C=C(C[C@@H]([C@H]1N)N=[N+]=[N-])C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40747503
Record name Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

296.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

204255-04-9
Record name Ethyl (3S,4R,5S)-4-amino-5-azido-3-[(pentan-3-yl)oxy]cyclohex-1-ene-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40747503
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (3R,4R,5S)-4-amino-5-azido-3-(1-ethyl-propoxy)-cyclohex-1-enecarboxylic acid ethyl ester
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.232.527
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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